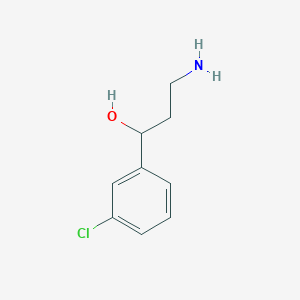

3-Amino-1-(3-chlorophenyl)propan-1-ol

カタログ番号 B1376712

CAS番号:

1221187-20-7

分子量: 185.65 g/mol

InChIキー: DVMCKCPUBSCVGS-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

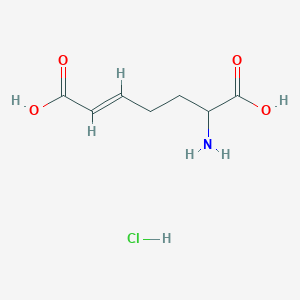

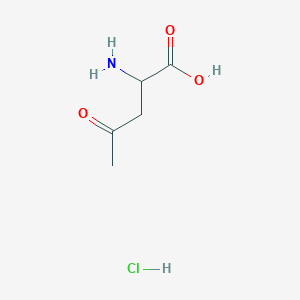

3-Amino-1-(3-chlorophenyl)propan-1-ol is an amino alcohol that consists of a 3-chlorophenyl group attached to a propan-1-ol chain with an amino group at the alpha position . It has been studied for its potential pharmacological activities, particularly in the field of medicinal chemistry and drug discovery .

Synthesis Analysis

The synthesis of this compound involves a reaction with Lithium Aluminum Hydride (LAH) in dry Tetrahydrofuran (THF). The reaction is allowed to warm to room temperature and stirred overnight .Molecular Structure Analysis

The molecular formula of this compound is C9H12ClNO . It consists of a 3-chlorophenyl group attached to a propan-1-ol chain with an amino group at the alpha position .科学的研究の応用

1. Synthesis and Anticonvulsive Activities

- A study by Papoyan et al. (2011) focused on the synthesis of derivatives related to 3-Amino-1-(3-chlorophenyl)propan-1-ol. These compounds exhibited pronounced anticonvulsive activities, though they did not show antibacterial activity. This highlights the potential of such compounds in the treatment or management of convulsive disorders (Papoyan et al., 2011).

2. Cardioselectivity in Beta-Adrenoceptor Blocking Agents

- Research by Rzeszotarski et al. (1979) synthesized derivatives of this compound, demonstrating substantial cardioselectivity. These findings are significant in the development of cardioselective beta-blockers (Rzeszotarski et al., 1979).

3. Antifungal Activity Against Candida Strains

- A study by Lima-Neto et al. (2012) involved synthesizing this compound derivatives, which showed promising antifungal activities against various Candida species. This suggests potential applications in antifungal drug development (Lima-Neto et al., 2012).

4. Poly(Ether Imine) Dendrimers for Biological Studies

- Research by Krishna et al. (2005) described the synthesis of poly(ether imine) dendrimers based on this compound. These dendrimers were found to be non-toxic and useful for biological studies, suggesting applications in biomedicine and nanotechnology (Krishna et al., 2005).

Safety and Hazards

特性

IUPAC Name |

3-amino-1-(3-chlorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,12H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMCKCPUBSCVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

To a stirred suspension of LAH (16 g, 90 mmol) in dry THF (200 mL) was added a solution of 3-(3-chlorophenyl)-3-oxopropanenitrile (10.4 g, 270 mmol) in dry THF (200 mL) dropwise at 0° C. under nitrogen atmosphere. The mixture was warmed to 25° C. and then heated at 60° C. for 3 hours. After cooling to 0° C., a saturated solution of sodium hydroxide was added dropwise and extracted with ethyl acetate (200 mL). The solution was dried over anhydrous sodium sulfate and concentrated to dryness. The crude 3-amino-1-(3-chloro-phenyl)-propan-1-ol obtained was used in the next step without further purification. (Yield 14.5 g). LC-MS: [M+H]+ 186.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Prop-2-yn-1-yl)cyclobutyl]methanol](/img/structure/B1376638.png)

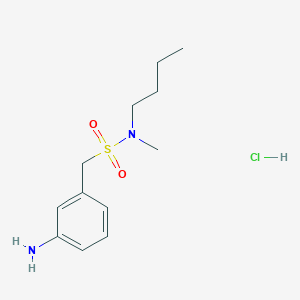

![Bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride](/img/structure/B1376642.png)

![2-amino-N-[1-(pyridin-3-yl)ethyl]hexanamide hydrochloride](/img/structure/B1376645.png)